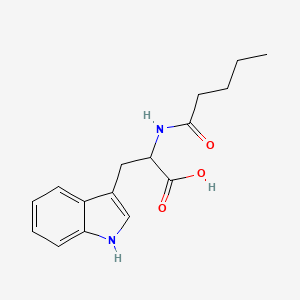
3-(1H-indol-3-yl)-2-(pentanoylamino)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-indol-3-yl)-2-(pentanoylamino)propanoic acid, also known as tryptophan pentanoyl ester (Trp-Pent), is a modified form of tryptophan that has gained significant attention in the scientific community due to its potential therapeutic applications.
Applications De Recherche Scientifique
Trp-Pent has been studied for its potential therapeutic applications in various fields of research, including neuroscience, immunology, and oncology. In neuroscience, Trp-Pent has been shown to enhance learning and memory in animal models, making it a potential candidate for the treatment of cognitive disorders such as Alzheimer's disease. In immunology, Trp-Pent has been demonstrated to modulate the immune system by increasing the production of cytokines and enhancing the activity of natural killer cells, suggesting its potential use as an immunomodulatory agent. In oncology, Trp-Pent has been studied for its antitumor properties, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Mécanisme D'action
The exact mechanism of action of Trp-Pent is not fully understood, but it is believed to act through various pathways. In neuroscience, Trp-Pent has been shown to increase the expression of brain-derived neurotrophic factor (BDNF) and activate the extracellular signal-regulated kinase (ERK) pathway, leading to enhanced synaptic plasticity and memory formation. In immunology, Trp-Pent has been demonstrated to activate the toll-like receptor 4 (TLR4) pathway, leading to the production of cytokines and the enhancement of natural killer cell activity. In oncology, Trp-Pent has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Trp-Pent has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter levels, the enhancement of immune function, and the inhibition of tumor growth. In neuroscience, Trp-Pent has been demonstrated to increase the levels of serotonin and dopamine in the brain, leading to enhanced mood and cognitive function. In immunology, Trp-Pent has been shown to increase the production of cytokines such as interleukin-2 (IL-2) and interferon-gamma (IFN-γ), leading to enhanced immune function. In oncology, Trp-Pent has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Trp-Pent is its potential therapeutic applications in various fields of research. However, there are also limitations to its use in lab experiments. One limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its use in various applications. Another limitation is the potential for toxicity, as high doses of Trp-Pent have been shown to cause liver damage in animal models.
Orientations Futures
There are several future directions for research on Trp-Pent. One direction is to further elucidate its mechanism of action in various applications, which could lead to the development of more effective therapeutic interventions. Another direction is to optimize its use in lab experiments by identifying the optimal dose and administration route. Additionally, further studies are needed to assess the safety and toxicity of Trp-Pent in humans, which could pave the way for its clinical use in the future.
Méthodes De Synthèse
Trp-Pent can be synthesized through the reaction of 3-(1H-indol-3-yl)-2-(pentanoylamino)propanoic acid with pentanoyl chloride in the presence of a base such as triethylamine. The resulting product is purified through column chromatography to obtain Trp-Pent in high yield.
Propriétés
IUPAC Name |
3-(1H-indol-3-yl)-2-(pentanoylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-2-3-8-15(19)18-14(16(20)21)9-11-10-17-13-7-5-4-6-12(11)13/h4-7,10,14,17H,2-3,8-9H2,1H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JROXMYGUCMIQQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-indol-3-yl)-2-(pentanoylamino)propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[[(3,4-Difluorobenzoyl)amino]methyl]benzoic acid](/img/structure/B7459897.png)
![2-Chloro-N-[3-(trifluoromethoxy)phenyl]acetamide](/img/structure/B7459902.png)

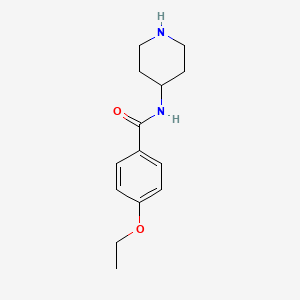
![[3-(4-Methoxy-phenyl)-propionylamino]-acetic acid](/img/structure/B7459919.png)
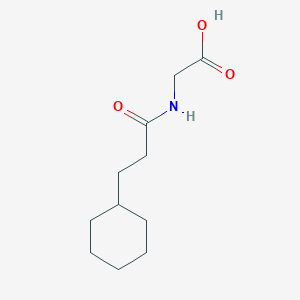
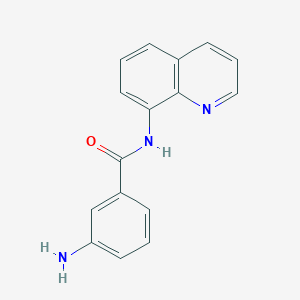
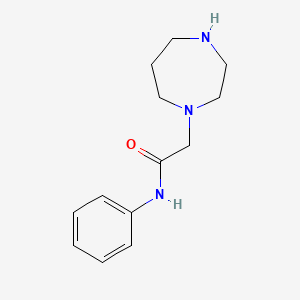
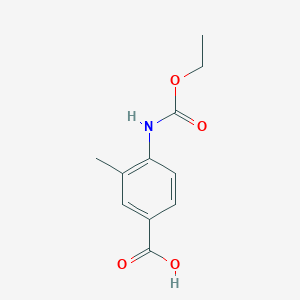
![3-[(4-Chloro-2-fluorobenzoyl)amino]propanoic acid](/img/structure/B7459966.png)
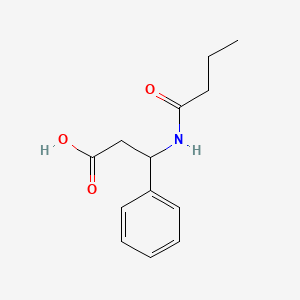

![[4-(2-methoxyphenyl)piperazin-1-yl][3-methyl-1-(2-methylphenyl)-1H-thieno[2,3-c]pyrazol-5-yl]methanone](/img/structure/B7459993.png)